molecular formula C17H18ClNO2 B4048743 4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate

Cat. No.: B4048743
M. Wt: 303.8 g/mol
InChI Key: FTZFQEUUSMHRKG-UHFFFAOYSA-N
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Description

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloronaphthalene moiety attached to a piperidine ring through a carboxylate linkage

Scientific Research Applications

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific information about its intended use or biological activity, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has unique chemical properties, it could be investigated for use in chemical synthesis or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-chloronaphthalene-1-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloronaphthalen-1-yl piperidine-1-carboxylate
  • 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine
  • 1-((4-chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine

Uniqueness

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate is unique due to its specific combination of a chloronaphthalene moiety and a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-chloronaphthalen-1-yl) 4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-8-10-19(11-9-12)17(20)21-16-7-6-15(18)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFQEUUSMHRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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